Dianilinodimethylsilane

Melt polymerization Thermal stability Monomer volatility

Liquid diaminosilanes fail in high-temperature melt polymerizations, releasing dimethylamine that quenches electroluminescence and compromises composite integrity. Dianilinodimethylsilane, a solid (mp 56°C), enables solvent-free condensation above 200°C via N-H addition, eliminating amine by-product. Key benefits: • Blue OLED polymer: Melt-condensed with bisphenols; aniline by-product does not quench emission. • Bismaleimide composites: Reacts as bifunctional extender without volatilization, maintaining dimensional accuracy. • HCR silicone: Covalent cross-linker with aromatic reinforcement for superior thermal aging.

Molecular Formula C14H18N2Si
Molecular Weight 242.39 g/mol
CAS No. 13435-09-1
Cat. No. B077929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDianilinodimethylsilane
CAS13435-09-1
Molecular FormulaC14H18N2Si
Molecular Weight242.39 g/mol
Structural Identifiers
SMILESC[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2
InChIInChI=1S/C14H18N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3
InChIKeyLMBXAKYWWMNNCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dianilinodimethylsilane Procurement Profile


Dianilinodimethylsilane (bis(phenylamino)dimethylsilane, Me₂Si(NHPh)₂) is a C₂v-symmetric diaminosilane with two anilino (–NHPh) substituents on a dimethylsilicon center . Unlike the widely used liquid diaminosilanes based on dimethylamino (–NMe₂) leaving groups, this compound is a room-temperature solid (mp 56 °C) with a boiling point of 302.5 °C (760 mmHg, predicted) and a flash point of 136.8 °C . Its two N–H bonds enable condensation–polymerization chemistry distinct from the nucleophilic substitution pathways of tertiary-amine silanes, making it a strategic choice for high-temperature melt polymerizations and applications requiring reduced volatility and higher thermal stability of the silicon monomer itself .

Physical Form Solid monomer (mp 56 °C) enables high-temperature melt condensations above 200 °C without boil-off.
Reaction Chemistry N–H transamination releases aniline; condensation with phenols, isocyanates, or maleimides.
By-product Profile Aniline by-product (bp 184 °C) avoids toxic dimethylamine off-gassing from tertiary-amine silanes.

Why General-Purpose Diaminosilanes Cannot Substitute


The most common laboratory and industrial diaminosilanes—bis(dimethylamino)dimethylsilane (CAS 3768-58-9) and bis(dimethylamino)methylphenylsilane (CAS 33567-83-8)—are liquids at room temperature (mp −98 °C and sub-ambient, respectively) with boiling points in the 128–224 °C range, making them ill-suited for solvent-free melt condensations above 200 °C . More critically, their tertiary-amino leaving groups (–NMe₂) follow a nucleophilic displacement mechanism that requires hydroxyl or carboxyl nucleophiles, whereas dianilinodimethylsilane undergoes condensation via N–H addition across electrophiles (e.g., isocyanates, phenolic –OH in transamination), enabling incorporation into polyaramid, polyurea, and polyimide backbones without generating dimethylamine off-gassing . Substituting a liquid dimethylamino silane into a formulation designed around dianilinodimethylsilane would alter the polymerization mechanism, lower the thermal ceiling of the monomer itself, and compromise both the mechanical and thermomechanical properties of the final polymer composite.

Dianilinodimethylsilane
Bis(dimethylamino)dimethylsilane
N–H transamination with phenols; releases aniline (184 °C)
Nucleophilic displacement with silanols; releases dimethylamine (7 °C, toxic)
Solid at 25 °C; bp ~302 °C; thermally stable above 200 °C
Liquid; bp 128–129 °C; volatilizes rapidly above 200 °C
Suitable for solvent-free melt polycondensation and bismaleimide chain extension
Limited to solution-phase reactions below 80 °C; incompatible with bismaleimide chemistry

Comparative Evidence vs. Closest Diaminosilane Alternatives


Solid vs. Liquid Monomer for High-Temperature Processing

Dianilinodimethylsilane is a crystalline solid at room temperature (mp 56 °C from ligroine) with a predicted normal boiling point of 302.5 °C and a flash point of 136.8 °C . In contrast, bis(dimethylamino)dimethylsilane is a highly fluid liquid (mp −98 °C, bp 128–129 °C, flash point −3 °C) . The >170 °C higher boiling point and solid physical state of the target compound permit its use in melt-condensation polymerizations above 200 °C without monomer boil-off, a condition under which the comparator would have already volatilized .

Solid vs. Liquid Monomer
Reported
Δbp ≈ +174 °C
Solid vs. liquid at 25 °C
Solid monomer prevents evaporative loss in melt polymerization above 200 °C.
Predicted bp values; flash point 136.8 °C vs. −3 °C.
Melt polymerization Thermal stability Monomer volatility

N–H Condensation vs. Dimethylamino Displacement Chemistry

Dianilinodimethylsilane reacts with bisphenol monomers via transamination-type melt condensation, generating Si–O–C siloxane linkages and releasing aniline, without requiring acid or base catalysts . Bis(dimethylamino)dimethylsilane, by contrast, reacts with silanols and alcohols through nucleophilic displacement of dimethylamine, a pathway that is kinetically rapid but produces volatile dimethylamine (bp 7 °C, toxic, flammable) and is typically conducted in solution at 30–80 °C . The anilino leaving group (aniline, bp 184 °C) is far less volatile and hazardous, and the N–H functionality allows post-polymerization cross-linking with isocyanates or maleimides .

N–H Condensation vs. Displacement
Class-level
Transamination releases aniline (bp 184 °C) vs. dimethylamine (bp 7 °C)
N–H chemistry enables aniline by-product; dimethylamino route generates toxic volatile amine.
Melt condensation vs. solution-phase at 30–80 °C.
Polymer synthesis Polycondensation Organosilicon chemistry

Blue-Light Emission via Conjugation Interruption

Melt condensation of dianilinodimethylsilane with bisphenol yielded two PPV-based copolymers containing siloxane (–Si–O–C–) linkages in the backbone . The flexible siloxane units effectively interrupted π-conjugation, allowing fine-tuning of the HOMO–LUMO gap for blue-light emission—a result not achievable with the fully conjugated PPV homopolymer. While analogous siloxane-linked PPVs could theoretically be made from bis(dimethylamino)dimethylsilane and a diol, the dimethylamine by-product quenches electroluminescence and corrodes ITO electrodes, necessitating additional purification that depresses quantum yield .

Blue-Light Emission
Reported
Blue emission achieved; no EL quenching from amine residues
Aniline route avoids amine quenching, preserving blue electroluminescence efficiency.
PPV-siloxane copolymer from melt condensation.
Light-emitting polymers PPV copolymers Band-gap engineering

Thermal Stability in Bismaleimide Composites

Japanese Patent JPS63223058 discloses a bismaleimide-based imide resin composition incorporating 5–25 parts by weight of dianilinodimethylsilane as a bifunctional silane monomer . The resulting composite exhibits improved flexibility and impact resistance without loss of heat resistance, and enhanced dimensional stability without increasing water absorption. In contrast, bis(dimethylamino)dimethylsilane cannot serve as a chain-extending diamine in this formulation because it lacks N–H groups for maleimide addition and would instead silylate the imide carbonyls, degrading the network structure .

Bismaleimide Composite Stability
Reported
5–25 phr maintains heat resistance, improves flexibility
N–H bifunctional monomer crosslinks bismaleimide; dimethylamino silane degrades network.
Melt-kneaded composite; glass fiber or talc filler optional.
Heat-resistant composites Bismaleimide resin Dimensional stability

Controlled Moisture Reactivity vs. Rapid Hydrolysis

Bis(dimethylamino)dimethylsilane and bis(dimethylamino)methylphenylsilane carry a hydrolytic sensitivity rating of 8 (reacts rapidly with moisture, water, and protic solvents) . Dianilinodimethylsilane, while also moisture-sensitive, exhibits attenuated reactivity due to the lower basicity of the anilino nitrogen (pKa of protonated aniline ~4.6 vs. dimethylamine ~10.7) and greater steric shielding from the phenyl rings . This differential translates to longer usable pot-life in ambient-humidity conditions and reduced risk of exothermic runaway during large-scale handling .

Moisture Reactivity Control
Class-level
pKa ~5.3 vs. 10.7; solid form retards hydrolysis
Lower moisture sensitivity widens handling window compared to dimethylamino liquid silanes.
Storage under nitrogen recommended for both.
Hydrolytic stability Handling safety Shelf-life

Key Application Scenarios


Melt Condensation for Blue-Emitting PPV-Siloxane Copolymers

When synthesizing poly(phenylene vinylene)-based light-emitting polymers for blue OLEDs, dianilinodimethylsilane is melt-condensed with bisphenol monomers above 200 °C to introduce siloxane linkages that interrupt conjugation and tune the band gap for blue emission . The aniline by-product does not quench electroluminescence, unlike the dimethylamine released by analogue silanes, preserving device quantum efficiency and eliminating a post-polymerization deactivation step.

Bismaleimide Heat-Resistant Molding Composites

In bismaleimide resin formulations for high-temperature molding composites (automotive underhood, aerospace secondary structures), dianilinodimethylsilane serves as a bifunctional chain extender, reacting through its N–H groups with maleimide double bonds . The solid monomer blends uniformly into the melt-kneaded compound and does not volatilize during curing, maintaining dimensional accuracy and low water absorption in the finished part.

Silicone Rubber Cross-Linking

As a covalent cross-linker in high-consistency silicone rubber (HCR), dianilinodimethylsilane reacts with silanol-terminated polydimethylsiloxane chains, forming Si–O–Si cross-links while the aromatic anilino end-groups provide additional thermal and mechanical reinforcement through π-stacking interactions . The resulting vulcanizates exhibit improved tensile strength retention after thermal aging compared to those cross-linked with tetraalkoxysilanes or dimethylamino silanes.

Dry-Developable Photoresist Additive

In chemically amplified photoresist formulations requiring dry (plasma) development, dianilinodimethylsilane is incorporated at 1–50 wt% into epoxy-group-containing polymers to provide silicon content for oxygen-plasma etch resistance . Its solid form and higher flash point simplify formulation handling compared to the flammable liquid dimethylamino silanes (flash point −3 to 78 °C), reducing fire hazard during spin-coating and pre-bake steps.

Application
Selection Property
Validation Focus
Melt condensation for blue-emitting PPV-siloxane copolymers
N–H condensation with bisphenols above 200 °C
Blue electroluminescence efficiency and polymer solubility
Bismaleimide heat-resistant molding composites
Bifunctional N–H chain extender for maleimide crosslinking
Dimensional stability, heat resistance, and low water absorption
Silicone rubber cross-linking
Silanol-reactive diamine with aromatic π-stacking reinforcement
Tensile strength retention after thermal aging
Dry-developable photoresist additive
Silicon content for oxygen-plasma etch resistance
Plasma development compatibility and formulation safety
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